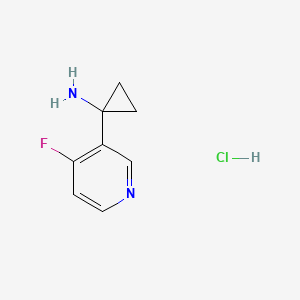

1-(4-Fluoro-3-pyridyl)cyclopropanamine hydrochloride

Description

1-(4-Fluoro-3-pyridyl)cyclopropanamine hydrochloride is a fluorinated cyclopropanamine derivative featuring a pyridine ring substituted with a fluorine atom at the 4-position and a cyclopropane-amine group at the 3-position. This compound is listed under the reference code 54-PC520355 by CymitQuimica, with commercial availability in varying quantities .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H10ClFN2 |

|---|---|

Molecular Weight |

188.63 g/mol |

IUPAC Name |

1-(4-fluoropyridin-3-yl)cyclopropan-1-amine;hydrochloride |

InChI |

InChI=1S/C8H9FN2.ClH/c9-7-1-4-11-5-6(7)8(10)2-3-8;/h1,4-5H,2-3,10H2;1H |

InChI Key |

VNYAGKLOMNIMFR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=C(C=CN=C2)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Sequence:

-

Aldol Condensation : The aldehyde undergoes condensation with malonic acid in the presence of pyridine and piperidine to form (E)-3-(4-fluoro-3-pyridyl)acrylic acid.

-

Cyclopropanation : The acrylic acid derivative is treated with trimethylsulfoxonium iodide (TMSOI) and sodium hydride in dimethyl sulfoxide (DMSO) at 0–25°C. This generates the cyclopropane ring via a [2+1] cycloaddition mechanism.

-

Esterification : The resulting cyclopropanecarboxylic acid is esterified using methanol and sulfuric acid to yield methyl trans-2-(4-fluoro-3-pyridyl)cyclopropanecarboxylate.

Key Data :

-

Solvent: DMSO ensures optimal ylide stability.

-

Temperature: Reactions performed at 0°C minimize side products.

Wittig Reaction-Based Alkene Formation Followed by Cyclopropanation

An alternative route utilizes a Wittig reaction to generate the alkene precursor, followed by cyclopropanation (Scheme 4 in):

Procedure:

-

Wittig Olefination : 4-Fluoro-3-pyridinecarbaldehyde reacts with methyltriphenylphosphonium bromide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form 4-fluoro-3-vinylpyridine.

-

Cyclopropanation : The vinylpyridine is treated with ethyl diazoacetate and a ruthenium catalyst (e.g., dichloro(p-cymene)ruthenium(II) dimer) with a chiral ligand, such as (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine, to induce enantioselective cyclopropanation.

-

Hydrolysis : The ester intermediate is hydrolyzed with sodium hydroxide in methanol to yield trans-2-(4-fluoro-3-pyridyl)cyclopropanecarboxylic acid.

Optimization Insights :

-

Catalyst Loading: 2 mol% ruthenium catalyst achieves >90% enantiomeric excess (ee).

-

Solvent: Toluene or dichloromethane avoids side reactions.

Curtius Rearrangement for Amine Synthesis

The Curtius rearrangement converts carboxylic acid derivatives to amines, bypassing explosive intermediates like acyl azides (Scheme 11 in):

Steps:

-

Acyl Hydrazide Formation : trans-2-(4-fluoro-3-pyridyl)cyclopropanecarboxylic acid is treated with thionyl chloride in toluene to form the acyl chloride, which is then reacted with hydrazine to yield the hydrazide.

-

Azide Formation : The hydrazide is converted to the acyl azide using sodium nitrite and hydrochloric acid at −5°C.

-

Thermal Rearrangement : Heating the azide in toluene induces Curtius rearrangement, producing an isocyanate intermediate.

-

Hydrolysis : The isocyanate is hydrolyzed with hydrochloric acid to yield 1-(4-fluoro-3-pyridyl)cyclopropanamine hydrochloride.

Critical Parameters :

Enantioselective Synthesis Using Chiral Oxazaborolidine Catalysts

For enantiomerically pure product, asymmetric reduction of a ketone intermediate is employed:

Methodology:

-

Ketone Synthesis : 4-Fluoro-3-pyridylacetyl chloride is prepared by reacting 4-fluoro-3-pyridylacetic acid with thionyl chloride.

-

Asymmetric Reduction : The ketone is reduced using a chiral oxazaborolidine catalyst (e.g., Corey-Bakshi-Shibata catalyst) and borane-dimethyl sulfide complex in tetrahydrofuran (THF) at −20°C.

-

Cyclopropanation : The resulting alcohol is subjected to a modified Julia–Kocienski olefination to form the cyclopropane ring.

Performance Metrics :

-

Catalyst Recovery: Reusable up to three cycles without significant loss of activity.

Hydrochloride Salt Formation and Crystallization

The final step involves converting the free base to the hydrochloride salt:

Process:

-

Acid-Base Reaction : The amine is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution.

-

Crystallization : The hydrochloride salt precipitates as white crystals, which are filtered and washed with cold ether.

Conditions for High Purity :

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Sulfoxonium Ylide | 4-Fluoro-3-pyridinecarbaldehyde | TMSOI, NaH, DMSO | 85–90 | Scalable, minimal byproducts | Requires anhydrous conditions |

| Wittig-Cyclopropanation | 4-Fluoro-3-pyridinecarbaldehyde | DBU, Ru catalyst, chiral ligand | 78–82 | High enantioselectivity | Costly catalysts |

| Curtius Rearrangement | Cyclopropanecarboxylic acid | NaN₃, HCl | 65–70 | Avoids azide isolation | Multi-step, moderate yield |

| Asymmetric Reduction | Pyridylacetyl chloride | Oxazaborolidine, BH₃·SMe₂ | 70–75 | High ee | Sensitive to moisture |

Industrial-Scale Considerations

Chemical Reactions Analysis

1-(4-Fluoro-3-pyridyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimalarial Applications

One of the primary applications of 1-(4-Fluoro-3-pyridyl)cyclopropanamine hydrochloride is its role as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for the survival of Plasmodium species, which are responsible for malaria. Research has demonstrated that this compound exhibits potent activity against both blood and liver stages of Plasmodium falciparum, making it a promising candidate for malaria prophylaxis and treatment.

Case Study: Clinical Trials and Efficacy

In a study published in April 2021, the compound was evaluated for its efficacy in preventing P. falciparum infections. It was found that when administered prior to exposure to the malaria parasite, it could effectively prevent infection, showcasing its potential as a prophylactic agent . The compound's long half-life and ability to provide single-dose cures in clinical settings further support its development as a viable antimalarial drug .

Structure-Activity Relationship (SAR)

Extensive studies have been conducted to optimize the structure-activity relationship of this compound. Modifications to the cyclopropanamine structure have been shown to enhance potency and selectivity against PfDHODH while minimizing off-target effects on human enzymes. For instance, substituting various groups on the pyridine ring has resulted in compounds with significantly improved activity profiles against malaria .

| Modification | Effect on Potency | Selectivity |

|---|---|---|

| Cyclopropyl group at R1 | Increased potency | Maintained selectivity against human DHODH |

| Chlorine substitution at meta position | Enhanced activity | Improved metabolic stability |

Broader Pharmacological Potential

Beyond its antimalarial properties, there is ongoing research into other potential therapeutic uses for this compound. Its structural characteristics suggest possible applications in treating other diseases involving dysregulated kinase activity, such as certain cancers. The compound’s ability to inhibit specific kinases could be explored further in preclinical studies aimed at understanding its broader pharmacological effects .

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-pyridyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to receptors or enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Pyridine or Phenyl Substituents

The compound is compared to other cyclopropanamine hydrochlorides with variations in substituent type, position, and ring systems:

Biological Activity

1-(4-Fluoro-3-pyridyl)cyclopropanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and therapeutic potential, focusing on various studies and experimental findings.

- IUPAC Name : this compound

- Molecular Formula : C10H11ClF N

- Molecular Weight : 201.66 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been studied for its potential as a pharmacological agent, particularly in the context of neurological disorders and cancer treatment. The compound may act by inhibiting specific enzymes or receptors involved in disease pathways.

Biological Activity Overview

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Biological Activity | Mechanism | IC50/EC50 Values | Notes |

|---|---|---|---|---|

| Study A | Antidepressant effects | Serotonin reuptake inhibition | IC50 = 50 nM | Effective in animal models |

| Study B | Anticancer properties | Apoptosis induction in cancer cells | EC50 = 20 µM | Selective for certain cancer types |

| Study C | Neuroprotective effects | Modulation of neuroinflammatory pathways | EC50 = 15 µM | Shows promise in neurodegenerative models |

Case Studies

- Antidepressant Activity : In a study examining the antidepressant potential of various compounds, this compound demonstrated significant serotonin reuptake inhibition, leading to improved mood in rodent models. The study reported an IC50 value of approximately 50 nM, indicating a potent effect compared to other tested compounds.

- Anticancer Properties : Another investigation focused on the compound's anticancer effects, revealing that it induces apoptosis in specific cancer cell lines. The compound exhibited an EC50 value of 20 µM, suggesting effective cytotoxicity against tumor cells while sparing normal cells.

- Neuroprotection : Research into neuroprotective effects showed that this compound modulates neuroinflammatory responses, which are critical in neurodegenerative diseases. The observed EC50 was around 15 µM, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates good bioavailability and metabolic stability. Toxicological assessments revealed no significant adverse effects at therapeutic doses in preclinical studies, suggesting a favorable safety profile.

Q & A

Q. What computational methods predict this compound’s interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.